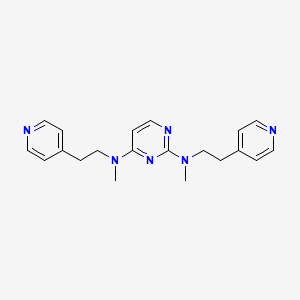![molecular formula C18H17FN4 B6643034 2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)
2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is also known by its trade name, Pazopanib, and is a tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis.
作用机制
The mechanism of action of Pazopanib involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-kit. These receptors are involved in the regulation of tumor angiogenesis and cell proliferation, and their inhibition by Pazopanib can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
Pazopanib has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor angiogenesis, suppression of tumor cell proliferation and survival, and reduction of tumor invasiveness and metastasis. It has also been shown to have anti-inflammatory effects and can modulate the immune response, making it a promising candidate for combination therapy with immunotherapeutic agents.
实验室实验的优点和局限性
One of the major advantages of using Pazopanib in lab experiments is its broad-spectrum activity against multiple signaling pathways involved in tumor growth and angiogenesis. This makes it a useful tool for studying the molecular mechanisms of cancer progression and for identifying potential therapeutic targets. However, one of the limitations of using Pazopanib is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of Pazopanib and its potential applications in cancer therapy. One area of research is the development of combination therapies that can enhance the efficacy of Pazopanib and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to Pazopanib treatment, allowing for more personalized and effective cancer therapy. Additionally, there is a need for further studies to elucidate the molecular mechanisms of Pazopanib's anti-tumor effects and to identify novel therapeutic targets for cancer treatment.
合成方法
The synthesis of 2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine involves a multi-step process that includes the reaction of 4-fluoroaniline with 4-methylbenzyl chloride to form 4-(4-methylbenzyl)aniline. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine to form 2-N-(4-methylbenzyl)-4-N-(4-fluorophenyl)pyrimidine-2,4-diamine, which is then further reacted with formaldehyde to form the final product, 2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine.
科学研究应用
2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS). Studies have shown that Pazopanib can effectively inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor angiogenesis, proliferation, and survival.
属性
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4/c1-13-2-4-14(5-3-13)12-21-17-10-11-20-18(23-17)22-16-8-6-15(19)7-9-16/h2-11H,12H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOISLHMHQMRHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-2-cyano-N-(2-methoxyethyl)-3-oxopropanamide](/img/structure/B6642955.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6642962.png)

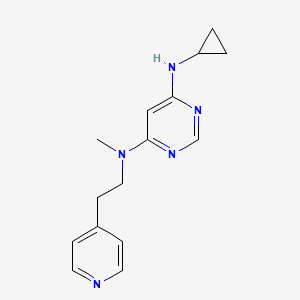
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)

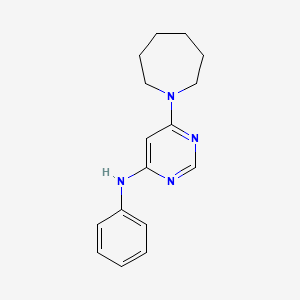
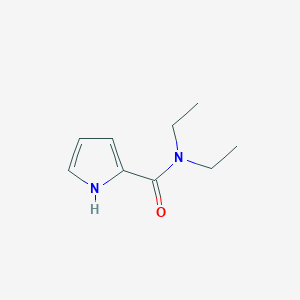
![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)
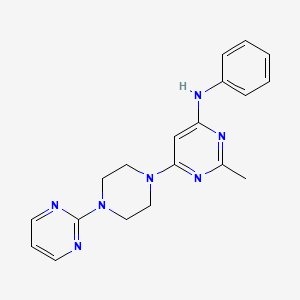
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)
